tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C11H19NO2S and a molecular weight of 229.34 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an allylthio substituent. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with allylthiol and tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The allylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-(methylene)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-((allylthio)methyl)azetidine-1-carboxylate stands out due to the presence of the allylthio group, which imparts unique reactivity and potential biological activity compared to other azetidine derivatives .
Properties
Molecular Formula |
C12H21NO2S |
---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
tert-butyl 3-(prop-2-enylsulfanylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2S/c1-5-6-16-9-10-7-13(8-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
InChI Key |
XOLZLFTVWPJHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CSCC=C |
Origin of Product |
United States |
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